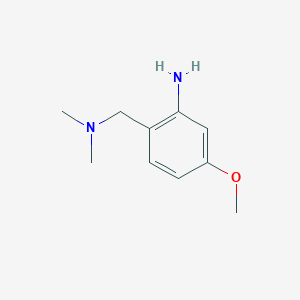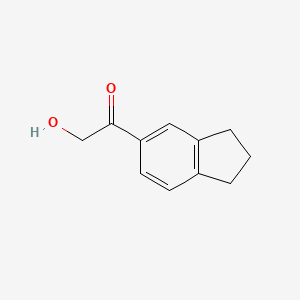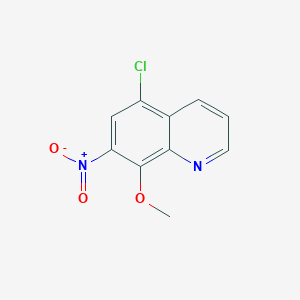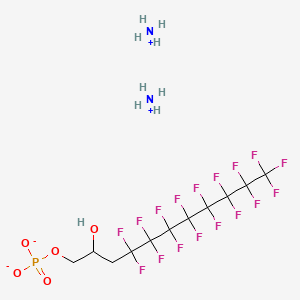![molecular formula C17H22N4O4S3 B12847635 4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. The starting materials and specific reaction conditions are typically proprietary to the manufacturers. the general synthetic route involves the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions to yield the desired product . Industrial production methods are not widely documented, but they likely involve similar steps with optimizations for scale and purity.
Chemical Reactions Analysis
Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dabsylated derivatives of the nucleophile.
Scientific Research Applications
Dabsylaminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Medicine: While not directly used as a therapeutic agent, it aids in the research of biological pathways and mechanisms that could lead to medical advancements.
Mechanism of Action
The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to label biomolecules. The methanethiosulfonate group reacts with nucleophilic sites on proteins and peptides, forming stable covalent bonds. This labeling allows for the detection and analysis of these biomolecules in various research applications .
Comparison with Similar Compounds
Dabsylaminoethyl Methanethiosulfonate is unique due to its specific functional groups that enable efficient labeling of biomolecules. Similar compounds include:
Dabsyl Chloride: Used for labeling amino acids and peptides.
Methanethiosulfonate Derivatives: Other derivatives with different functional groups for specific labeling purposes.
In comparison, Dabsylaminoethyl Methanethiosulfonate offers a balance of reactivity and stability, making it particularly useful in proteomics research.
Properties
Molecular Formula |
C17H22N4O4S3 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(23,24)18-12-13-25-27(3,22)26/h4-11,18H,12-13H2,1-3H3 |
InChI Key |
YSVAKACZJCHSHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)


![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)



![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)



